molecular formula C16H14N2O2S B2549374 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile CAS No. 1803611-42-8

2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile

Cat. No. B2549374
CAS RN: 1803611-42-8
M. Wt: 298.36
InChI Key: NVSALYATSGTFDN-UHFFFAOYSA-N
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Description

The compound "2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile" is a derivative of thiophene, which is a heterocyclic compound containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The compound is structurally related to various synthesized thiophene derivatives that have shown promising antimicrobial, antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, with the Gewald synthesis technique being a common method for constructing the thiophene core . For example, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another method reported the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using potassium carbonate as a heterogeneous solid base catalyst, which offered advantages such as simple purification and high yields .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the structure of novel Schiff bases derived from thiophene compounds was established based on these analyses . The crystal structure of related compounds has also been determined using single-crystal X-ray diffraction data, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to yield a range of compounds with different biological activities. For example, 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacted with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate to yield an amide derivative, which upon further reaction gave phenyl hydrazone and subsequently cyclized to give pyridazine and pyridine derivatives with antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of amino and cyano groups, as well as other substituents, can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonding interactions, as seen in the crystal structure analysis . The asymmetric unit of a related co-crystal showed atoms of the fused-ring system and substituents overlapped, indicating a complex molecular geometry .

Scientific Research Applications

  • Human Urinary Excretion of Non-persistent Environmental Chemicals : This study overviews Danish data collected between 2006 and 2012, focusing on the excretion of several non-persistent chemicals, including phthalates, bisphenol A (BPA), triclosan (TCS), and parabens, due to their endocrine-disrupting effects. The widespread exposure and biomonitoring data among different population segments emphasize the importance of understanding chemical exposure sources and effects (Frederiksen et al., 2014).

  • Environmental Exposure to the Plasticizer DINCH : This research investigates the exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, by measuring urinary concentrations of its oxidative metabolites in U.S. adults. It highlights the importance of monitoring emerging environmental chemicals and assessing human exposure levels (Silva et al., 2013).

  • Toxic Encephalopathy and Methemoglobinemia after Poisoning : This case report on 5-amino-2-(trifluoromethyl)pyridine poisoning underlines the toxic effects of chemical exposure through inhalation, leading to serious health outcomes such as methemoglobinemia and toxic encephalopathy. It emphasizes the need for caution in industrial production and handling of chemicals (Tao et al., 2022).

  • Occurrence of and Dietary Exposure to Parabens in Foodstuffs : Investigates the presence of parabens in various foodstuffs, emphasizing the ubiquitous nature of these preservatives in consumer products and the potential for dietary exposure. It points to the need for understanding the occurrence and impact of synthetic preservatives in the human diet (Liao et al., 2013).

properties

IUPAC Name

2-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)-5-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-10-5-6-11(9(7-10)8-17)15(19)14-12-3-2-4-13(12)21-16(14)18/h5-7H,2-4,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSALYATSGTFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile

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